molecular formula C16H15ClN2O5S B349990 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine CAS No. 862794-51-2

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine

Cat. No.: B349990
CAS No.: 862794-51-2
M. Wt: 382.8g/mol
InChI Key: ZUJOWLXJEBQQFN-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction, typically using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    N-Alkylation: The N-(2-methoxyethyl) group is introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and oxazole groups could play a key role in binding to these targets, while the furan and aromatic rings might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole: Lacks the N-(2-methoxyethyl) group, potentially altering its reactivity and biological activity.

    4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyl-oxazol-5-amine: Similar structure but with a different alkyl group, which might affect its solubility and interaction with biological targets.

    4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)-N-(2-methoxyethyl)oxazol-5-amine: Contains a thiophene ring instead of a furan ring, which could influence its electronic properties and reactivity.

Uniqueness

The presence of both the furan and oxazole rings, along with the sulfonyl and N-(2-methoxyethyl) groups, makes 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine unique. This combination of functional groups provides a versatile platform for chemical modifications and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJOWLXJEBQQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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